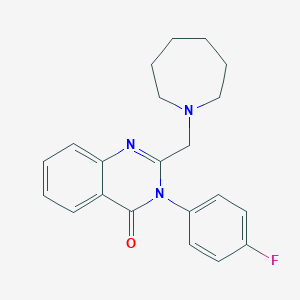![molecular formula C19H18ClIN2O3 B289307 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B289307.png)
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of certain enzymes that are involved in cancer cell growth. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Apart from its anti-cancer properties, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potency. This compound has been shown to have potent anti-cancer properties, making it useful in the study of cancer biology. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is the development of new derivatives of this compound that could have improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Synthesemethoden
The synthesis of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide has been reported in several studies. One of the most common methods involves the reaction of 5-iodoanthranilic acid with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with tetrahydro-2-furanylmethylamine to obtain the final compound.
Eigenschaften
Molekularformel |
C19H18ClIN2O3 |
|---|---|
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H18ClIN2O3/c20-13-5-3-12(4-6-13)18(24)23-17-8-7-14(21)10-16(17)19(25)22-11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2,(H,22,25)(H,23,24) |
InChI-Schlüssel |
OKGIUQCTGFOHOO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)
![2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B289245.png)
![N-[4-iodo-2-(pyridin-4-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B289247.png)